molecular formula C19H24N2OS B584010 2-(1-Hydroxyethyl) Promazine-d4 CAS No. 1346603-20-0

2-(1-Hydroxyethyl) Promazine-d4

Cat. No.: B584010
CAS No.: 1346603-20-0
M. Wt: 332.498
InChI Key: ZIJWCRNUEBJMSQ-CZEVESCESA-N
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Description

2-(1-Hydroxyethyl) Promazine-d4 is a deuterated derivative of 2-(1-Hydroxyethyl) Promazine, a compound belonging to the phenothiazine class. Phenothiazines are known for their antipsychotic properties and are commonly used in the treatment of psychiatric disorders. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of the parent compound.

Preparation Methods

The preparation of 2-(1-Hydroxyethyl) Promazine-d4 typically involves the oxidation of 2-(1-Hydroxyethyl) Promazine with an oxidizing agent. The reaction conditions can be adjusted according to the specific requirements of the laboratory. Industrial production methods may involve more sophisticated techniques to ensure the purity and yield of the compound .

Chemical Reactions Analysis

2-(1-Hydroxyethyl) Promazine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(1-Hydroxyethyl) Promazine-d4 is primarily used in scientific research to study the pharmacokinetics and drug metabolism of phenothiazine derivatives. It is also used in the development of analytical methods for detecting and quantifying phenothiazine metabolites in biological samples. Additionally, this compound is valuable in the study of drug interactions and the mechanisms of action of antipsychotic drugs .

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl) Promazine-d4 is similar to that of other phenothiazine derivatives. It acts as an antagonist at dopamine receptors (types 1, 2, and 4), serotonin receptors (types 2A and 2C), muscarinic receptors (types 1 through 5), alpha(1)-receptors, and histamine H1-receptors. The antipsychotic effect is primarily due to its antagonism at dopamine and serotonin receptors .

Comparison with Similar Compounds

2-(1-Hydroxyethyl) Promazine-d4 is similar to other phenothiazine derivatives such as acepromazine, chlorpromazine, and promazine. its deuterated form makes it unique for use in pharmacokinetic studies, as the presence of deuterium atoms can influence the metabolic pathways and stability of the compound. This uniqueness allows for more precise studies of drug metabolism and interactions .

Similar Compounds::
  • Acepromazine
  • Chlorpromazine
  • Promazine

Properties

CAS No.

1346603-20-0

Molecular Formula

C19H24N2OS

Molecular Weight

332.498

IUPAC Name

1,2,2,2-tetradeuterio-1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol

InChI

InChI=1S/C19H24N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/i1D3,14D

InChI Key

ZIJWCRNUEBJMSQ-CZEVESCESA-N

SMILES

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O

Synonyms

10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol-d4; 

Origin of Product

United States

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